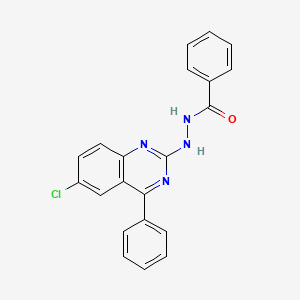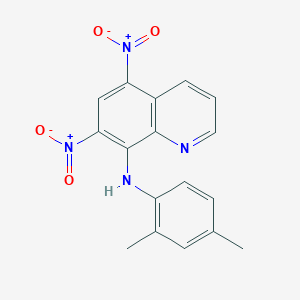
2,4-Dichloro-benzoic acid (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2,4-dichloro-benzoïque (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidène)-hydrazide est un composé organique synthétique appartenant à la classe des hydrazides. Ces composés sont connus pour leurs activités biologiques diverses et sont souvent utilisés en chimie médicinale pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2,4-dichloro-benzoïque (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidène)-hydrazide implique généralement la réaction de l’acide 2,4-dichlorobenzoïque avec des dérivés de l’hydrazine. Les conditions de réaction peuvent inclure :
Solvant : Des solvants courants comme l’éthanol ou le méthanol.
Température : Les réactions sont souvent effectuées à des températures élevées (par exemple, 60-80 °C).
Catalyseurs : Des catalyseurs acides ou basiques peuvent être utilisés pour faciliter la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés peuvent impliquer des réacteurs discontinus à grande échelle avec des conditions de température et de pression contrôlées. L’utilisation de systèmes automatisés garantit la constance et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation d’oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les atomes d’halogène du composé peuvent être substitués par d’autres groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Des nucléophiles comme les amines ou les thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques, tandis que la substitution peut introduire de nouveaux groupes fonctionnels.
4. Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour ses effets thérapeutiques potentiels.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 2,4-dichloro-benzoïque (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidène)-hydrazide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Hydrazide d’acide 2,4-dichlorobenzoïque : Un dérivé d’hydrazide plus simple.
Hydrazide d’indol-3-carboxaldéhyde : Un autre hydrazide à base d’indole.
Unicité
L’acide 2,4-dichloro-benzoïque (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidène)-hydrazide est unique en raison de sa structure spécifique, qui combine les propriétés de l’acide 2,4-dichlorobenzoïque et des dérivés de l’indole. Cette combinaison peut entraîner des activités biologiques et une réactivité chimique uniques.
Propriétés
Formule moléculaire |
C18H13Cl2N3O2 |
|---|---|
Poids moléculaire |
374.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C18H13Cl2N3O2/c1-2-9-23-15-6-4-3-5-13(15)16(18(23)25)21-22-17(24)12-8-7-11(19)10-14(12)20/h2-8,10,25H,1,9H2 |
Clé InChI |
NOJLJHZAIDYNLD-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)

![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
![2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709086.png)
![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709103.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B11709105.png)

![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)
